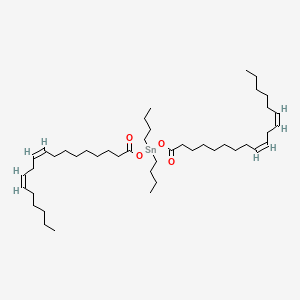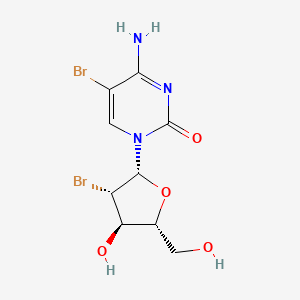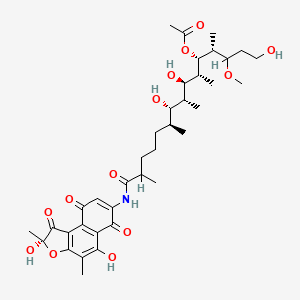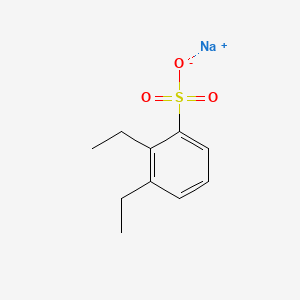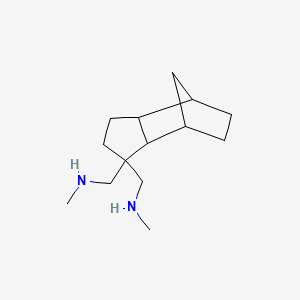
Octahydro-N,N'-dimethyl-4,7-methano-1H-indenedimethylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octahydro-N,N’-dimethyl-4,7-methano-1H-indenedimethylamine is an organic compound with the molecular formula C14H26N2 and a molecular weight of 222.37 g/mol. It is a colorless or pale yellow liquid at room temperature and is known for its stability under normal conditions . This compound is often used as an intermediate in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Octahydro-N,N’-dimethyl-4,7-methano-1H-indenedimethylamine typically involves organic synthesis methods. One common approach is the reaction of tricyclo[5.2.1.02,6]decane derivatives with dimethylamine under controlled conditions . The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound often involves large-scale organic synthesis techniques. The process may include the use of high-pressure reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Octahydro-N,N’-dimethyl-4,7-methano-1H-indenedimethylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
The major products formed from these reactions include amine oxides, secondary amines, and various substituted derivatives, depending on the reagents and conditions used .
Scientific Research Applications
Octahydro-N,N’-dimethyl-4,7-methano-1H-indenedimethylamine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It is employed in the study of enzyme mechanisms and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Octahydro-N,N’-dimethyl-4,7-methano-1H-indenedimethylamine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and altering their activity. This interaction can modulate various biochemical pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
- Exo-tricyclo[5.2.1.02,6]decane
- Endo-tricyclo[5.2.1.02,6]decane
- Hexahydro-4,7-methanoindan
- Tetrahydrodicyclopentadiene
Uniqueness
Octahydro-N,N’-dimethyl-4,7-methano-1H-indenedimethylamine is unique due to its specific structural features and stability. Its ability to undergo a variety of chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry .
Properties
CAS No. |
93962-81-3 |
|---|---|
Molecular Formula |
C14H26N2 |
Molecular Weight |
222.37 g/mol |
IUPAC Name |
N-methyl-1-[3-(methylaminomethyl)-3-tricyclo[5.2.1.02,6]decanyl]methanamine |
InChI |
InChI=1S/C14H26N2/c1-15-8-14(9-16-2)6-5-12-10-3-4-11(7-10)13(12)14/h10-13,15-16H,3-9H2,1-2H3 |
InChI Key |
ITQUAMWCGGTOJV-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1(CCC2C1C3CCC2C3)CNC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


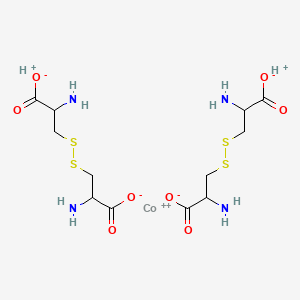
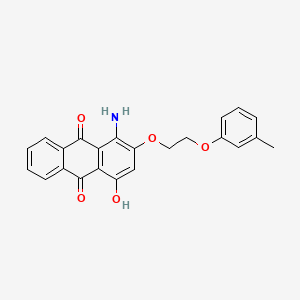
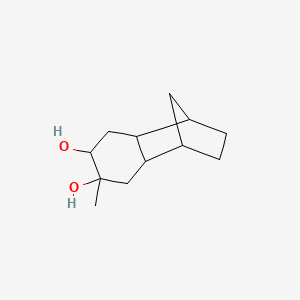
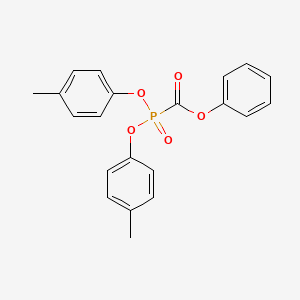
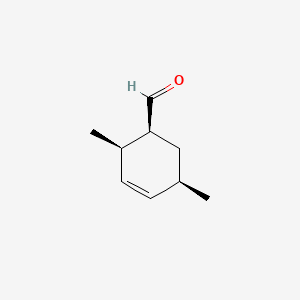
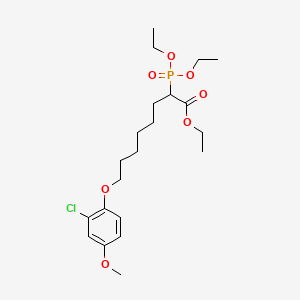
![2-[Bis(2-hydroxyethyl)amino]ethanol;2-methylphenol](/img/structure/B12683288.png)
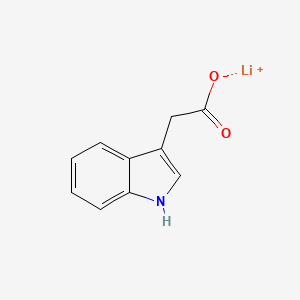
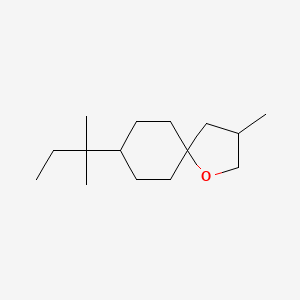
![1,2,4,5-Tetrabromo-3,6-bis[(2,4,6-tribromophenoxy)methyl]benzene](/img/structure/B12683319.png)
